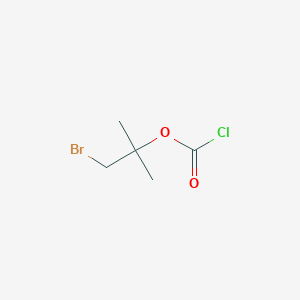
1-Bromo-2-methylpropan-2-yl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-methylpropan-2-yl carbonochloridate is a chemical compound with the molecular formula C₅H₈BrClO₂ It is an organobromine compound that features both bromine and chlorine atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-methylpropan-2-yl carbonochloridate can be synthesized through the reaction of 1-bromo-2-methylpropan-2-ol with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
1-Bromo-2-methylpropan-2-ol+Phosgene→1-Bromo-2-methylpropan-2-yl carbonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of phosgene requires stringent safety measures due to its toxicity. The reaction is typically carried out in a solvent such as dichloromethane to facilitate the process and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-methylpropan-2-yl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: The compound can be hydrolyzed to form 1-bromo-2-methylpropan-2-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the compound.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, with sodium hydroxide, the product is 1-bromo-2-methylpropan-2-ol.
Elimination Reactions: The major product is an alkene, such as 2-methylpropene.
Hydrolysis: The products are 1-bromo-2-methylpropan-2-ol and hydrochloric acid.
Applications De Recherche Scientifique
1-Bromo-2-methylpropan-2-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-2-methylpropan-2-yl carbonochloridate involves its reactivity with nucleophiles. The bromine and chlorine atoms are electrophilic centers that can be attacked by nucleophiles, leading to substitution or elimination reactions. The molecular targets and pathways depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the carbonochloridate group.
2-Bromo-2-methylpropane: Another similar compound with a different substitution pattern.
1-Chloro-2-methylpropan-2-yl carbonochloridate: Similar but with chlorine instead of bromine.
Uniqueness
1-Bromo-2-methylpropan-2-yl carbonochloridate is unique due to the presence of both bromine and chlorine atoms, making it highly reactive and versatile for various chemical transformations. Its dual electrophilic centers allow for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
25557-90-8 |
|---|---|
Formule moléculaire |
C5H8BrClO2 |
Poids moléculaire |
215.47 g/mol |
Nom IUPAC |
(1-bromo-2-methylpropan-2-yl) carbonochloridate |
InChI |
InChI=1S/C5H8BrClO2/c1-5(2,3-6)9-4(7)8/h3H2,1-2H3 |
Clé InChI |
GWFRWPBLRWTRSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CBr)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


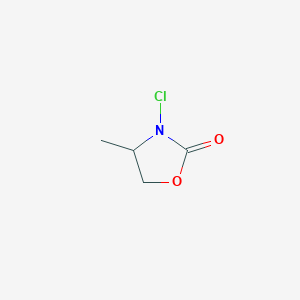

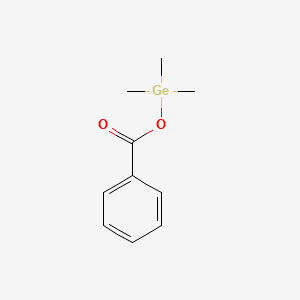
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)


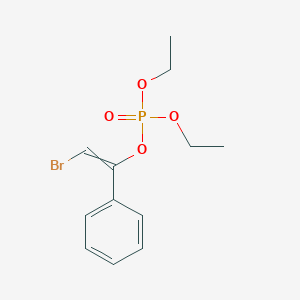
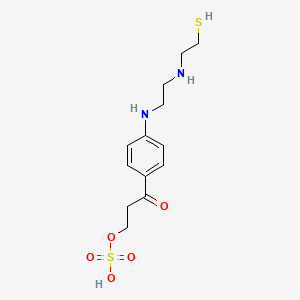
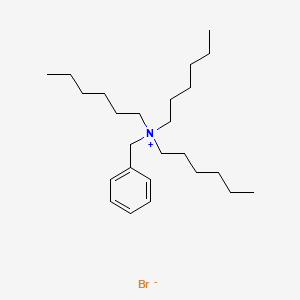
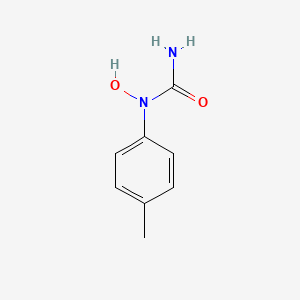

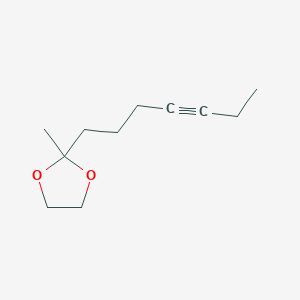
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
